Imidazo[5,1-d][1,2,3,5]tetrazine

Prodrug stability Hammett parameter Hydrolysis kinetics

Imidazo[5,1-d][1,2,3,5]tetrazine (CAS 85998-08-9) is the unsubstituted parent bicyclic heterocycle of the imidazotetrazine class, a fused imidazole–tetrazine system with molecular formula C₄H₃N₅ and molecular weight 121.10 g/mol. This scaffold serves as the acid-stable prodrug core for a family of DNA-alkylating antineoplastic agents, most notably temozolomide (TMZ; 3-methyl-8-carbamoyl derivative).

Molecular Formula C4H3N5
Molecular Weight 121.10 g/mol
CAS No. 85998-08-9
Cat. No. B14408598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[5,1-d][1,2,3,5]tetrazine
CAS85998-08-9
Molecular FormulaC4H3N5
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1=C2N=NN=CN2C=N1
InChIInChI=1S/C4H3N5/c1-4-7-8-6-3-9(4)2-5-1/h1-3H
InChIKeyUCAPTQYAIUPNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[5,1-d][1,2,3,5]tetrazine (CAS 85998-08-9): Core Scaffold Procurement for Tunable Anticancer Prodrug Design


Imidazo[5,1-d][1,2,3,5]tetrazine (CAS 85998-08-9) is the unsubstituted parent bicyclic heterocycle of the imidazotetrazine class, a fused imidazole–tetrazine system with molecular formula C₄H₃N₅ and molecular weight 121.10 g/mol . This scaffold serves as the acid-stable prodrug core for a family of DNA-alkylating antineoplastic agents, most notably temozolomide (TMZ; 3-methyl-8-carbamoyl derivative). Unlike the clinically established derivatives, the unsubstituted scaffold provides a versatile synthetic entry point—via 4-diazoimidazole-5-carboxamide intermediates—for systematic structure–activity relationship (SAR) exploration at the C8 and N3 positions [1]. The scaffold’s defining chemical feature is its pH-dependent hydrolytic ring-opening, which converts the bicyclic system to a reactive alkylating species under physiological conditions, enabling non-enzymatic prodrug activation [2].

Why Generic Imidazotetrazine Substitution Fails: Scaffold-Level Differentiation That Dictates Procurement Decisions


Imidazotetrazine derivatives are not interchangeable; the unsubstituted parent scaffold (CAS 85998-08-9) differs fundamentally from its 4-oxo-3,4-dihydro counterparts (e.g., temozolomide, mitozolomide) and from other alkylating-agent prodrug classes (triazenes, nitrosoureas) in ways that directly affect experimental outcomes. The hydrolytic half-life of imidazotetrazines is exquisitely sensitive to the electronic character of substituents at C8 and N3, with a demonstrated tunable range of 0.5 to 40 hours governed by a Hammett linear free-energy relationship [1]. This means that swapping one imidazotetrazine for another without understanding the substituent-dependent stability profile risks either premature degradation before target engagement or insufficient activation at the tumor site. Furthermore, the scaffold determines whether the released electrophile is a methyldiazonium ion (SN1-like methylation, subject to MGMT-mediated repair and MMR-dependent cytotoxicity) or an aziridinium ion (generated with 96% efficiency, activity independent of MGMT and MMR status) [2]. Procurement of the correct imidazotetrazine building block is therefore not merely a matter of structural similarity—it is a determinant of pharmacokinetic profile, resistance susceptibility, and ultimate biological activity.

Imidazo[5,1-d][1,2,3,5]tetrazine (CAS 85998-08-9): Quantitative Differentiation Evidence for Procurement Specification


Hydrolytic Stability Tunability Over Two Orders of Magnitude via C8 Substituent Control

The imidazotetrazine scaffold enables rational tuning of aqueous hydrolytic half-life from 0.5 to 40 hours by varying the C8 substituent, a range unattainable with other clinical alkylating-agent scaffolds. This tunability is quantitatively predictable using the Hammett σₚ constant of the C8 substituent [1]. In contrast, temozolomide (3-methyl-8-carbamoyl derivative) has a fixed half-life of approximately 1.8–2 hours at pH 7.4 and 37 °C, which limits dosing flexibility and contributes to suboptimal brain exposure [2]. The nitrosourea lomustine undergoes rapid spontaneous decomposition with a plasma half-life of approximately 0.5 hours, while dacarbazine requires hepatic CYP450-mediated activation (initial t₁/₂ ~19–20 min) and does not offer analogous tunability [3].

Prodrug stability Hammett parameter Hydrolysis kinetics Imidazotetrazine SAR

Brain-to-Serum Ratio Dramatically Elevated Relative to Temozolomide

Novel imidazotetrazines derived from the parent scaffold achieve brain-to-serum ratios dramatically elevated relative to temozolomide, whose cerebrospinal fluid (CSF)-to-blood ratio is only 17:83 in human cancer patients [1][2]. In a murine model of glioblastoma, optimized imidazotetrazine derivatives demonstrated superior brain penetrance, leading to lower hematological toxicity profiles (the dose-limiting toxicity of TMZ is myelosuppression, which is not CNS-related) and superior antitumor activity [1]. This enhanced CNS partitioning is a direct consequence of the tunable hydrolytic stability: compounds with longer half-lives survive longer in circulation, increasing the probability of crossing the blood–brain barrier before ring-opening.

Blood–brain barrier penetration CNS exposure Glioblastoma Pharmacokinetics

Resistance Profile: Activity Independent of MGMT and MMR Status Achievable via Electrophile Engineering

The imidazotetrazine scaffold can be engineered to release aziridinium ions with 96% efficiency in aqueous solution, producing DNA-alkylating species whose cytotoxicity is independent of O6-methylguanine-DNA methyltransferase (MGMT) expression and mismatch repair (MMR) status [1]. By contrast, temozolomide releases a methyldiazonium ion, and its activity is profoundly limited by MGMT: TMZ shows an IC₅₀ of ~50 μM in MGMT-negative U87 cells but >550 μM (>10-fold loss of activity) in MGMT-proficient T98G cells [2]. Similarly, the triazene dacarbazine shares this MGMT/MMR dependence because it generates the same methyldiazonium species after hepatic activation . The aziridinium-generating imidazotetrazines retain potency irrespective of MGMT status, directly addressing the principal clinical resistance mechanism that limits TMZ efficacy in approximately 60% of GBM patients.

Drug resistance O6-methylguanine-DNA methyltransferase Mismatch repair Aziridinium ion

Synthetic Versatility: Direct Access to C8 and N3 Diversification from the Unsubstituted Scaffold

The unsubstituted imidazo[5,1-d][1,2,3,5]tetrazine (CAS 85998-08-9) and its 4-oxo derivative (nor-temozolomide) serve as versatile intermediates for diversification. Alkylation of the nor-temozolomide anion affords high yields of new N3-substituted imidazotetrazines, while C8 functionalization via the 4-diazoimidazole-5-carboxamide intermediate enables introduction of aliphatic, ketone, halogen, and aryl groups previously inaccessible through temozolomide-centric routes [1][2]. In contrast, temozolomide itself is chemically sensitive and precludes broad exploration of structure–activity relationships directly from the drug substance. The N3-propargyl derivative (10m), synthesized via this route, showed equal inhibitory activity irrespective of MGMT status in matched glioma cell line pairs, demonstrating that scaffold diversification directly yields resistance-bypassing candidates [1].

Medicinal chemistry Scaffold diversification Nor-temozolomide Isocyanate-free synthesis

Distinctive pH-Dependent Activation Mechanism Enables Oral Bioavailability and Tumor-Selective Hydrolysis

The imidazotetrazine ring system exhibits a distinctive pH-dependent hydrolysis profile that is mechanistically unavailable to other alkylating-agent classes. The scaffold is stable at acidic pH (≤5.0) and labile at pH ≥7.0, with hydrolysis kinetics at pH 7.4 matched to the uptake rate (peak plasma concentration ~30 min) and metabolic half-life (t₁/₂ = 1.29 h in patients) [1]. This profile directly enables nearly 100% oral bioavailability—a property shared with temozolomide but absent from dacarbazine, which requires intravenous administration and hepatic CYP450-mediated activation . Furthermore, the mildly alkaline microenvironment of gliomas (relative to normal tissue) provides a degree of tumor-selective activation, a selectivity mechanism not available to nitrosoureas such as lomustine and carmustine, which undergo spontaneous decomposition independent of pH [2]. The acid stability is conferred by protonation of the tetrazine ring, which suppresses the rate of water/hydroxide addition required for ring-opening [1].

pH-dependent activation Oral prodrug Tumor microenvironment Non-enzymatic hydrolysis

KL-50: Tumor-Selective DNA Cross-Linking via Kinetic Discrimination Between Healthy and Malignant Tissue

The imidazotetrazine scaffold enables a unique kinetic discrimination strategy for tumor-selective toxicity. The N3-(2-fluoroethyl)imidazotetrazine KL-50 generates DNA interstrand cross-links (ICLs) via a multistep process: initial O6-(2-fluoroethyl)guanine (O6FEtG) formation, slow unimolecular fluoride displacement to form N1,O6-ethanoguanine (N1,O6EtG), and ring-opening by adjacent cytidine. The slow rate of N1,O6EtG formation (~hours) allows healthy cells expressing MGMT to reverse the O6FEtG lesion before it evolves to the toxic cross-link, while MGMT-deficient tumor cells cannot repair the initial lesion and progress to lethal ICL formation [1]. In contrast, O6-(2-chloroethyl)guanine lesions produced by lomustine and mitozolomide rapidly evolve to N1,O6EtG (within minutes), resulting in ICL formation in healthy tissue and dose-limiting myelosuppression. KL-50 is efficacious and well-tolerated in animal models of temozolomide-resistant glioblastoma [1].

DNA interstrand cross-links Tumor selectivity O6-alkylguanine Kinetic discrimination

Imidazo[5,1-d][1,2,3,5]tetrazine (CAS 85998-08-9): Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


Medicinal Chemistry SAR Campaigns for Next-Generation Glioblastoma Therapeutics

Procure the unsubstituted imidazo[5,1-d][1,2,3,5]tetrazine scaffold (CAS 85998-08-9) as a synthetic hub for systematic C8 and N3 diversification. The Hammett-based predictive model enables rational design of derivatives with predefined hydrolytic half-lives (0.5–40 h) [1]. Alkylation of the nor-temozolomide anion provides high-yield access to N3-substituted analogs capable of bypassing MGMT/MMR-mediated resistance, as demonstrated by the N3-propargyl derivative [2]. Brain-to-serum ratios dramatically elevated relative to TMZ are achievable through stability optimization, directly addressing the CNS penetration limitation of current standard-of-care [3].

Development of Tumor-Selective DNA Cross-Linking Agents via Kinetic Discrimination

Use the imidazotetrazine scaffold to develop N3-(2-fluoroethyl) or related derivatives that exploit kinetic discrimination between MGMT-proficient healthy tissue and MGMT-deficient tumors. KL-50 demonstrates that slow O6-alkylguanine evolution to N1,O6-ethanoguanine (~hours) enables healthy cells to repair the initial lesion before cross-link formation, while tumor cells progress to lethal ICLs. This selectivity mechanism is inaccessible to chloroethylating agents (lomustine, mitozolomide), where rapid lesion evolution (minutes) causes dose-limiting toxicity in both tissue types [4].

Aziridinium-Based Alkylating Prodrugs Independent of MGMT and MMR Status

Engineer imidazotetrazine derivatives that release aziridinium ions with 96% efficiency in aqueous media [5]. These compounds exhibit potent DNA alkylation and antitumor activity irrespective of MGMT expression and MMR status—the two principal resistance mechanisms limiting temozolomide. This application directly addresses the ~60% of GBM patients whose tumors express MGMT and for whom TMZ provides minimal benefit [6]. Procurement of the parent scaffold enables construction of focused libraries exploring the aziridinium-generating pharmacophore.

pH-Responsive Oral Prodrug Platforms for Non-CNS Oncology Indications

Exploit the imidazotetrazine pH-gated activation mechanism (stable at pH ≤5.0, labile at pH ≥7.0) to design orally bioavailable prodrugs for non-CNS malignancies. The non-enzymatic activation mechanism eliminates inter-patient variability associated with hepatic CYP450-dependent prodrugs such as dacarbazine . The tunable half-life enables matching of prodrug activation kinetics to tumor uptake rates for specific indications beyond glioblastoma, including melanoma and sarcoma, where the clinical predecessor mitozolomide showed potent preclinical activity [7].

Quote Request

Request a Quote for Imidazo[5,1-d][1,2,3,5]tetrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.